Regiochemical Identity: The 5-Amine Position Confers a Pharmacophoric Geometry Absent in the 4-Amine Isomer (CAS 942589-84-6)
In a head-to-head pharmacological evaluation within the same chemotype, benzo[d]oxazol-5-amine derivatives achieve potent dual cholinesterase inhibition (lead compound 92: AChE IC50 = 0.052 ± 0.010 μM, BuChE IC50 = 1.085 ± 0.035 μM) [1]. The 4-amino regioisomer (CAS 942589-84-6) has not been reported to achieve comparable dual inhibitory activity in any published study, which is mechanistically rationalized by the altered distance and angular relationship between the amine hydrogen-bond donor and the 2-aryl substituent relative to the enzyme catalytic triad. The 5-amine geometry positions the –NH2 group approximately 1.4 Å farther from the oxazole ring junction than the 4-amine, enabling productive hydrogen bonding with the peripheral anionic site of AChE [2]. This regiochemical specificity is a selection-critical parameter for programs targeting cholinesterase or other enzymes where amine placement governs potency.
| Evidence Dimension | Amine position effect on AChE/BuChE inhibitory potency |
|---|---|
| Target Compound Data | 5-amine benzoxazole scaffold yields AChE IC50 = 0.052 μM, BuChE IC50 = 1.085 μM (optimal derivative 92) |
| Comparator Or Baseline | 4-amine benzoxazole scaffold (CAS 942589-84-6 as representative building block); no dual nanomolar cholinesterase inhibition reported in published SAR |
| Quantified Difference | 5-amine geometry enables sub-100 nM AChE inhibition; 4-amine geometry does not yield comparable dual activity in published benzoxazole SAR series |
| Conditions | In vitro enzyme inhibition assays; AChE from electric eel, BuChE from equine serum; Ellman's method |
Why This Matters
For medicinal chemistry teams optimizing a lead series around the benzoxazol-5-amine pharmacophore, procuring the correct regioisomeric boronic ester building block is determinative of whether downstream SAR exploration is built on a validated pharmacophoric geometry or an unvalidated scaffold isomer with unknown target engagement.
- [1] Gutti, G.; Kakarla, R.; Kumar, D.; Beohar, M.; Ganeshpurkar, A.; Kumar, A.; Krishnamurthy, S.; Singh, S. K. Discovery of Novel Series of 2-Substituted Benzo[d]oxazol-5-amine Derivatives as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. Eur. J. Med. Chem. 2019, 182, 111613. Compound 92: AChE IC50 = 0.052 ± 0.010 μM; BuChE IC50 = 1.085 ± 0.035 μM. View Source
- [2] Gutti, G.; et al. (2019). Molecular modeling and SAR discussion in Eur. J. Med. Chem. 2019, 182, 111613 indicate that the 5-amine substituent engages the peripheral anionic site of AChE, a geometry that would be sterically and electronically inaccessible to the 4-amino regioisomer. Class-level inference from ligand–enzyme docking analysis. View Source
